2-丁基-6-硝基-1,3-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

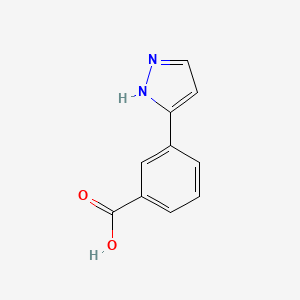

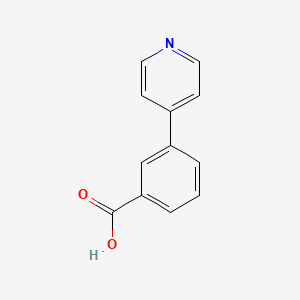

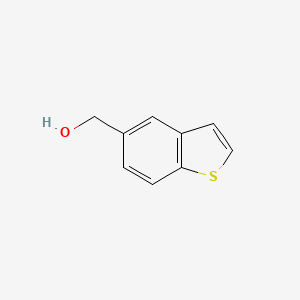

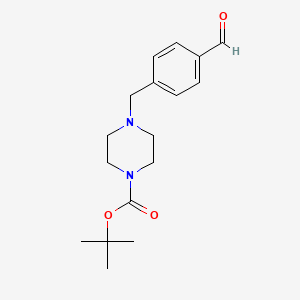

2-Butyl-6-nitro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific structure of 2-butyl-6-nitro-1,3-benzoxazole indicates that it has a butyl group attached at the second position and a nitro group at the sixth position of the benzoxazole ring system. While the provided papers do not directly discuss 2-butyl-6-nitro-1,3-benzoxazole, they do provide insights into related chemical reactions and structures that can be informative for understanding this compound.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of indazole 2-oxides, which share a similar heterocyclic structure to benzoxazoles, has been achieved using a palladium-catalyzed reaction with tert-butyl nitrite as a source of nitro groups . This method highlights the potential for using metal-catalyzed reactions and nitrosation to introduce nitro groups into heterocyclic compounds, which could be applicable to the synthesis of 2-butyl-6-nitro-1,3-benzoxazole.

Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by the presence of a nitrogen atom and an oxygen atom within a five-membered ring that is fused to a benzene ring. The presence of substituents, such as the butyl and nitro groups in 2-butyl-6-nitro-1,3-benzoxazole, can significantly influence the electronic and steric properties of the molecule. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, while the butyl group is a hydrophobic alkyl chain that can impact the compound's solubility and interaction with biological molecules.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a nitro group can facilitate electrophilic substitution reactions due to its electron-withdrawing nature. For instance, nitropyridyl-substituted benzazoles have been shown to undergo photoinduced transformations, leading to different photoinduced forms depending on the pH of the solution . This suggests that 2-butyl-6-nitro-1,3-benzoxazole may also exhibit interesting photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-6-nitro-1,3-benzoxazole would be influenced by its molecular structure. The nitro group is likely to confer a degree of acidity to the compound, while the butyl group may increase its hydrophobicity. These properties would affect the compound's solubility, boiling point, melting point, and reactivity. Although the provided papers do not directly discuss the properties of 2-butyl-6-nitro-1,3-benzoxazole, they do offer insights into the behavior of similar compounds, which can be used to infer some of the properties of the compound .

科学研究应用

抗肿瘤药物开发

2-丁基-6-硝基-1,3-苯并噁唑及其衍生物在抗肿瘤药物开发中显示出潜力。例如,像5-硝基-2-(4-丁基苯基)苯并噁唑这样的衍生物已被确定为有望靶向人类DNA拓扑异构酶(hTopo I和IIα)的候选药物,在癌症治疗研究中至关重要(Karatas et al., 2021)。

抗微生物活性

包括与2-丁基-6-硝基-1,3-苯并噁唑相关的苯并噁唑衍生物在其抗微生物活性方面已经得到评估。研究表明,这些衍生物对各种微生物具有广谱活性,表明了开发新的抗微生物药物的潜力(Ertan-Bolelli et al., 2016)。

分子对接和药物设计

对苯并噁唑衍生物进行的分子对接和动态模拟研究为了解它们的作用机制提供了见解,特别是在抑制拓扑异构酶方面。这项研究对设计更有效的药物至关重要(Karatas et al., 2021)。

抗分枝杆菌潜力

苯并噁唑的特定衍生物,包括2-丁基-6-硝基-1,3-苯并噁唑,已显示出显著的抗分枝杆菌活性,特别是对结核分枝杆菌的耐药菌株。这突显了它们作为设计强效抗分枝杆菌药物支架的潜力(Ertan-Bolelli et al., 2016)。

合成和化学研究

对苯并噁唑衍生物的合成和化学性质的研究有助于了解它们的反应性和在各个领域(如材料科学和制药)中的潜在应用(Wang et al., 2021)。

安全和危害

When handling 2-Butyl-6-nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 |

Source

|

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-6-nitro-1,3-benzoxazole | |

CAS RN |

886360-96-9 |

Source

|

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)